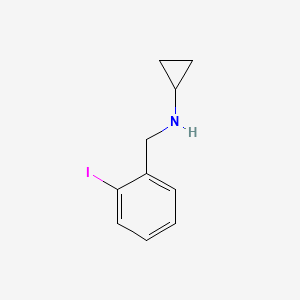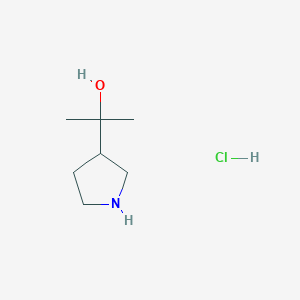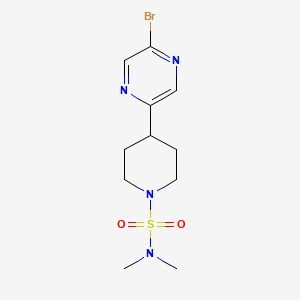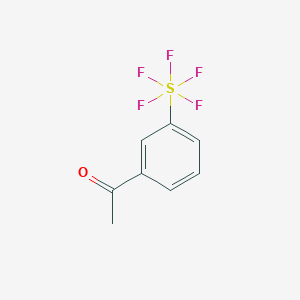
3'-(Pentafluorosulfur)acetophenone
Overview
Description
3’-(Pentafluorosulfur)acetophenone is a chemical compound with the molecular formula C8H7F5OS . It has a molecular weight of 264.19 g/mol . The IUPAC name for this compound is 1-[3-fluoro-5-(pentafluoro-lambda~6~-sulfanyl)phenyl]ethanone .
Molecular Structure Analysis
The InChI code for 3’-(Pentafluorosulfur)acetophenone is 1S/C8H6F6OS/c1-5(15)6-2-7(9)4-8(3-6)16(10,11,12,13)14/h2-4H,1H3 . The canonical SMILES representation is CC(=O)C1=CC(=CC(=C1)S(F)(F)(F)(F)F)F .Physical And Chemical Properties Analysis
3’-(Pentafluorosulfur)acetophenone is a liquid at ambient temperature . It has a molecular weight of 264.19 g/mol . The compound has a topological polar surface area of 18.1 Ų and a complexity of 309 .Scientific Research Applications
1. Acetophenone Derivatives in Corrosion Inhibition
Acetophenone derivatives, such as 3-nitroacetophenone, have been studied for their effectiveness in preventing corrosion of mild steel in acidic media. These compounds are eco-friendly and have shown promising results as corrosion inhibitors, with 3-nitroacetophenone reaching an inhibition efficiency of 64% at certain concentrations (Ibrahim et al., 2022).
2. Niobium Pentoxide Catalysts Synthesized in Acetophenone
Niobium pentoxides synthesized in acetophenone have been identified as effective acid catalysts for biomass conversion into fuels and chemicals. The structural distortions and acidity levels of these niobium pentoxides can be varied to improve activity for specific processes (Skrodczky et al., 2019).
3. Metal-Free Photocatalytic Fluorination
Studies have shown that photoexcited acetophenone can catalyze the fluorination of unactivated C(sp(3))-H groups. This method utilizes common household light sources, like compact fluorescent lamps, to incorporate fluorine atoms into organic molecules, demonstrating a simple and broad application in chemical synthesis (Xia, Zhu, & Chen, 2014).
4. Pentafluorosulfanyldifluoroacetic Acid in Organic Synthesis
Research on pentafluorosulfanyldifluoroacetic acid, related to acetophenone, shows its utility in organic synthesis. Novel routes for its synthesis were developed, leading to a variety of amides and esters, demonstrating its versatility as a building block in chemical reactions (Matsnev et al., 2014).
5. Electrochemical Reactions in Ionic Liquids
Research involving acetophenone in electrochemical reactions, particularly in ionic liquids, has revealed significant influences on reaction kinetics and product distribution. These studies highlight the potential of using acetophenone in innovative electrochemical applications (Lagrost, Hapiot, & Vaultier, 2005).
Mechanism of Action
Target of Action
It’s known that acetophenone derivatives can interact with various biological targets, influencing a range of cellular processes .
Mode of Action
Acetophenone derivatives, in general, have been found to exhibit a variety of biological activities, including antifungal effects . They can alter the permeability of the cell membrane and affect the growth of the hyphae, leading to their death .
Biochemical Pathways
Acetophenones are known to interact with various biochemical pathways, influencing a range of cellular processes .
Result of Action
Acetophenone derivatives have been found to exhibit a variety of biological activities, including antifungal effects .
Properties
IUPAC Name |
1-[3-(pentafluoro-λ6-sulfanyl)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F5OS/c1-6(14)7-3-2-4-8(5-7)15(9,10,11,12)13/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUYKQTMZBIAURU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)S(F)(F)(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 3-[2-(4-ethylpiperazin-1-yl)-4-methylpyrimidin-5-yl]-3-oxopropanoate](/img/structure/B1455884.png)

![ethyl 3-amino-1,6-dimethyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B1455889.png)



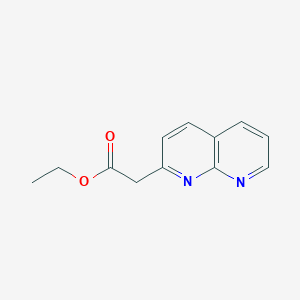
![N-(Methoxymethyl)-2-methyl-N-[(trimethylsilyl)methyl]-2-propanamine](/img/structure/B1455896.png)
